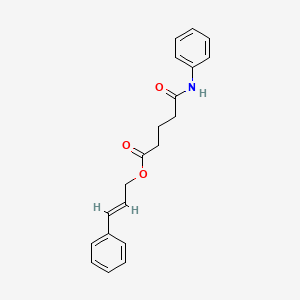
(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group and a dihydroquinoxalinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE typically involves the following steps:
Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of a fluorophenyl compound with an appropriate ethenylating agent under controlled conditions.
Cyclization to Form the Dihydroquinoxalinone Core: The intermediate is then subjected to cyclization reactions to form the dihydroquinoxalinone core. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Catalysts such as palladium on carbon (Pd/C) or specific bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives, while reduction could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE
- 3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE
Uniqueness
3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated analogs.
Eigenschaften
Molekularformel |
C17H13FN2O |
|---|---|
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
3-[(E)-2-(2-fluorophenyl)ethenyl]-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C17H13FN2O/c1-20-16-9-5-4-8-14(16)19-15(17(20)21)11-10-12-6-2-3-7-13(12)18/h2-11H,1H3/b11-10+ |
InChI-Schlüssel |
OSNNVFDYWPDVNH-ZHACJKMWSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CC=C3F |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5-(2,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15021177.png)
![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15021183.png)
![6-(4-ethoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021187.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15021188.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021190.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15021198.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B15021207.png)
![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15021221.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021223.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15021230.png)

![5-(4-chlorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15021246.png)
![N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide](/img/structure/B15021247.png)

